molecular formula C14H13ClN4S B5673832 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE

Cat. No.: B5673832
M. Wt: 304.8 g/mol
InChI Key: KYACHHKTVDLDCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as a chlorophenylmethylsulfanyl group and two methyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Fusion with Pyrimidine Ring: The triazole ring is then fused with a pyrimidine ring through a condensation reaction, often using reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

    Introduction of Substituents: The chlorophenylmethylsulfanyl group is introduced through nucleophilic substitution reactions, using reagents like sodium hydride (NaH) and 3-chlorobenzyl chloride.

    Methylation: The methyl groups are introduced via alkylation reactions, typically using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the triazole or pyrimidine rings.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Scientific Research Applications

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound exhibits biological activity, including antimicrobial and antiviral properties, making it a candidate for drug development.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of infections and certain types of cancer.

    Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors involved in cancer cell proliferation, resulting in anticancer activity.

Comparison with Similar Compounds

2-{[(3-CHLOROPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE can be compared with other triazolopyrimidine derivatives, such as:

    2-{[(4-METHOXYPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: This compound has a methoxy group instead of a chloro group, which may affect its chemical reactivity and biological activity.

    2-{[(3-BROMOPHENYL)METHYL]SULFANYL}-5,7-DIMETHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE: The presence of a bromo group can influence the compound’s ability to undergo substitution reactions and its overall biological properties.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4S/c1-9-6-10(2)19-13(16-9)17-14(18-19)20-8-11-4-3-5-12(15)7-11/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYACHHKTVDLDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)SCC3=CC(=CC=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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